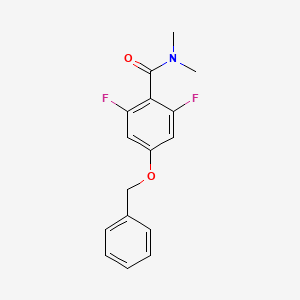
4-(benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group, two fluorine atoms, and a dimethylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with the preparation of the benzyloxy precursor, which is then subjected to fluorination and subsequent amidation reactions. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.
Benzyloxy Precursor Preparation: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and an appropriate leaving group.
Amidation: The final step involves the formation of the benzamide by reacting the fluorinated intermediate with dimethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Similar structure but lacks the fluorine atoms and dimethylamino group.
2,6-Difluorobenzamide: Contains the fluorine atoms and benzamide core but lacks the benzyloxy and dimethylamino groups.
N,N-Dimethylbenzamide: Contains the dimethylamino group and benzamide core but lacks the benzyloxy and fluorine atoms.
Uniqueness
4-(Benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-withdrawing (fluorine) and electron-donating (benzyloxy and dimethylamino) groups allows for versatile chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C16H15F2NO2 |
|---|---|
Molecular Weight |
291.29 g/mol |
IUPAC Name |
2,6-difluoro-N,N-dimethyl-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C16H15F2NO2/c1-19(2)16(20)15-13(17)8-12(9-14(15)18)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
InChI Key |
LCPLFMSNFNABFV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1F)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















